Thiophene-3-carboximidamide Hydrochloride
Overview
Description
Thiophene-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development due to its unique chemical properties.
Mechanism of Action
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they may interact with multiple targets .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, indicating that they may influence several biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-carboximidamide hydrochloride typically involves the reaction of thiophene-3-carboxylic acid with an appropriate amidine reagent under acidic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or methanol, with hydrochloric acid used to form the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-3-carboxylic acid derivatives, while reduction can produce thiophene-3-carboximidamide .
Scientific Research Applications
Thiophene-3-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboximidamide hydrochloride
- Thiophene-3-carboxylic acid
- Thiophene-2-carboxylic acid
Uniqueness
Thiophene-3-carboximidamide hydrochloride is unique due to its specific structure, which allows for distinct chemical reactivity and biological interactions compared to other thiophene derivatives. Its amidine group provides unique binding properties, making it valuable in various research applications .
Biological Activity
Thiophene-3-carboximidamide hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClNS and a molecular weight of 162.64 g/mol. The compound features a thiophene ring with a carboximidamide group at the 3-position, which is crucial for its biological interactions. The presence of sulfur in the thiophene ring enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Thiophene derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent. Studies indicate that compounds with thiophene structures can interact with various microbial targets, inhibiting their growth.
- Anticancer Properties : Research suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). Its potency has been compared favorably against other compounds in similar studies .
The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:
- Interaction with Enzymes : The compound may modulate the activity of specific enzymes involved in disease pathways, potentially leading to therapeutic effects. For instance, it has been suggested that thiophene derivatives can inhibit trypanothione reductase, which is significant in the context of parasitic infections like leishmaniasis .
- Reactive Oxygen Species (ROS) Generation : Some studies have indicated that thiophene compounds can induce ROS production in target cells, leading to apoptosis in cancer cells without significant toxicity to normal cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis of related compounds reveals insights into how variations in substituents affect activity:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Thiophene-2-carboximidamide | Similar ring structure but different substitution pattern | Antimicrobial properties |
2-Thiophenecarboxylic acid | Lacks the imidamide group; simpler structure | Moderate anti-inflammatory effects |
Thiophene-4-carboximidamide | Different position of carboximidamide group | Potentially less potent than 3-position |
5-Methylthiophene | Methyl substitution on the thiophene ring | Varies widely in biological activity |
This table illustrates how the positioning of functional groups significantly influences the reactivity and biological interactions of these compounds.
Case Studies and Research Findings
- Antileishmanial Activity : A study focused on thiophene derivatives found that certain analogs exhibited potent activity against Leishmania major, with some compounds inhibiting proliferation by over 75% at low concentrations (0.63 µM). These findings highlight the potential for developing thiophene-based therapies for leishmaniasis .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that this compound displayed significant cytotoxicity against breast cancer cells (MCF-7), outperforming some traditional chemotherapeutic agents. The compound's ability to induce cell death through ROS generation was a key observation .
Properties
IUPAC Name |
thiophene-3-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUZIIYPBLBRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381504 | |
Record name | Thiophene-3-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51528-02-0 | |
Record name | Thiophene-3-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-3-carboxamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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